molecular formula C15H13BrO B1597185 3-Bromo-1,1-diphenylacetone CAS No. 33609-25-5

3-Bromo-1,1-diphenylacetone

Cat. No. B1597185
CAS RN: 33609-25-5
M. Wt: 289.17 g/mol
InChI Key: MXUDDMSHZFPMLF-UHFFFAOYSA-N
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Description

3-Bromo-1,1-diphenylacetone, also known as MDP2P, is a chemical compound that belongs to the class of phenylacetones. It is a precursor in the synthesis of various drugs, including MDMA, also known as ecstasy. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. The purpose of

Scientific Research Applications

3-Bromo-1,1-diphenylacetone has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound is a key intermediate in the synthesis of MDMA, which has been used in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety. In addition, 3-Bromo-1,1-diphenylacetone has been evaluated for its antitumor and antimicrobial activities. The compound has shown promising results in inhibiting the growth of cancer cells and bacteria, indicating its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 3-Bromo-1,1-diphenylacetone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. MDMA, which is synthesized from 3-Bromo-1,1-diphenylacetone, has been shown to increase the release of serotonin and dopamine, leading to its psychoactive effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-1,1-diphenylacetone are similar to those of MDMA. The compound has been shown to induce feelings of euphoria, empathy, and sociability. However, the compound also has potential adverse effects, such as neurotoxicity, cardiotoxicity, and hepatotoxicity. Therefore, further research is needed to evaluate the safety and efficacy of the compound.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-1,1-diphenylacetone in lab experiments include its high yield and purity, which make it a cost-effective and reliable precursor for the synthesis of various drugs. However, the compound is also highly regulated due to its potential for abuse and diversion. Therefore, researchers need to obtain the necessary permits and follow the appropriate safety protocols when handling the compound.

Future Directions

The future directions of 3-Bromo-1,1-diphenylacetone research include the development of new synthetic routes and the evaluation of its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells and bacteria, indicating its potential as a therapeutic agent. In addition, further research is needed to evaluate the safety and efficacy of the compound in treating various psychiatric disorders, such as PTSD and anxiety.
Conclusion
In conclusion, 3-Bromo-1,1-diphenylacetone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. The compound is a key intermediate in the synthesis of various drugs, including MDMA, and has shown promising results in inhibiting the growth of cancer cells and bacteria. However, further research is needed to evaluate the safety and efficacy of the compound in treating various psychiatric disorders and to develop new synthetic routes.

properties

IUPAC Name

3-bromo-1,1-diphenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDDMSHZFPMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383280
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-diphenylacetone

CAS RN

33609-25-5
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.20 g. of 1,1-diphenyl-2-propanone in 25 ml. of acetic acid is heated at 60°-70° C. and 1.0 ml. of bromine in 8 ml. of acetic acid is added dropwise. The reaction mixture is held at 60°-70° C. for one hour and then poured into ice. Toluene is added. The toluene layer is separated, washed with water, dried over magnesium sulfate and concentrated to obtain 1-bromo-3,3-diphenyl-2-propanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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